molecular formula C8H13N3O2S B13947001 N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide

N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide

Cat. No.: B13947001
M. Wt: 215.28 g/mol
InChI Key: QRORIVPNPPAMBK-UHFFFAOYSA-N
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Description

N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide is a chemical compound with the molecular formula C8H13N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide typically involves the reaction of 4,6-dimethyl-2-pyrimidinamine with ethyl sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the pyrimidine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of microreactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antibacterial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethyl-2-pyrimidinamine
  • 2-mercapto-4,6-dimethylpyrimidine
  • 4,6-dimethyl-2-pyrimidinesulfonamide

Uniqueness

N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide is unique due to its specific ethyl substitution on the sulfonamide group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

N-ethyl-4,6-dimethylpyrimidine-2-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-4-9-14(12,13)8-10-6(2)5-7(3)11-8/h5,9H,4H2,1-3H3

InChI Key

QRORIVPNPPAMBK-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NC(=CC(=N1)C)C

Origin of Product

United States

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